molecular formula C6H11NO2 B1143795 Methyl 3-(methylamino)but-2-enoate CAS No. 13412-12-9

Methyl 3-(methylamino)but-2-enoate

Cat. No. B1143795
CAS RN: 13412-12-9
M. Wt: 129.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl 3-(methylamino)but-2-enoate involves several key strategies. One approach involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines to yield pyrazoles. This method highlights the reactivity of the enamine carbon atom and its utility in multigram synthesis, showcasing the compound's versatility as a synthons for the preparation of polyfunctional heterocyclic systems (Iminov et al., 2015).

Molecular Structure Analysis

Crystal structure analysis and computational methods such as density functional theory (DFT) are employed to understand the molecular geometry and electronic properties of methyl 3-(methylamino)but-2-enoate derivatives. Studies have characterized these molecules using techniques like FTIR, NMR, and X-ray diffraction, revealing detailed insights into their molecular geometry, hydrogen bonding, and supramolecular networking. This comprehensive analysis aids in correlating structure with potential biological activity and material properties (Murugavel et al., 2016).

Chemical Reactions and Properties

Methyl 3-(methylamino)but-2-enoate and its derivatives undergo various chemical reactions, demonstrating their reactivity and functional group transformations. For instance, reactions with fluorinated acetic acid anhydrides and alkyl hydrazines are notable for producing isomeric pyrazoles, highlighting its utility in synthesizing fluorinated pyrazole derivatives. These reactions are indicative of the compound's role in organic synthesis, especially in the construction of heterocyclic compounds with potential pharmacological activities (Iminov et al., 2015).

Scientific Research Applications

  • In the synthesis of fluorinated pyrazole-4-carboxylic acids, Methyl 3-(methylamino)but-2-enoate is used as a precursor. The reaction with fluorinated acetic acid anhydrides and subsequent reactions with alkyl hydrazines result in fluorinated pyrazoles (Iminov et al., 2015).

  • It is identified as a characteristic impurity in the synthesis of methamphetamine from methyl α-acetylphenylacetate (MAPA), indicating its role in clandestine drug manufacturing processes (Langone et al., 2022).

  • The compound plays a role in the allylic halogenation of methyl 3-methylbut-2-enoate, showcasing its utility in organic synthesis and modification of chemical structures (Ahmad et al., 1968).

  • It is used in the asymmetric synthesis of aminopyrrolidines, highlighting its application in the creation of stereoselectively substituted compounds (Davies et al., 2007).

  • Its derivatives have been utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating complex organic molecules (Selič et al., 1997).

  • It is involved in the chemo- and regioselective addition of carboxylic acid to alkylthio-activated enyne triple bonds, showing its potential in catalyst-free organic reactions (Zhao et al., 2006).

Safety And Hazards

“Methyl 3-(methylamino)but-2-enoate” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl (E)-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYFFYZPIPLDN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-(methylamino)but-2-enoate

Synthesis routes and methods I

Procedure details

To a solution of methyl acetoacetate (29.4 g, 253 mmol) in MeOH (30 mL) was added methylamine (33 wt % in EtOH; 48 mL, 385 mmol) dropwise at room temperature. The reaction was stirred for 1 hour, and then concentrated and dried to give the title compound as a white crystalline solid.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl acetoacetate (23.2 g, 0.2 mol) in water (15 mL) at 10° C. was added dropwise methylamine (40% aqueous solution, 18.6 g, 0.24 mol). The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The resulting solid precipitate was collected by filtration and washed with ice water (2×), and then dried in a vacuum oven at 55° C. overnight to provide the title compound as a white solid (20.9 g).
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 3-oxobutanoate (29.4 g) was dissolved in methanol (30.0 ml), and a 40%-methylamine-methanol solution (32.0 ml) was added dropwise at room temperature. The mixture was stirred for 1 hour. After the completion of the reaction, the reaction solution as such was concentrated, and then dried using a vacuum pump. Thus, methyl 3-(methylamino)-2-butenoate (31.8 g, yield 97%) was obtained. Subsequently, methyl 3-(methylamino)-2-butenoate (5.38 g) was dissolved in tetrahydrofuran (100 ml), and pyridine (5.0 ml) was added dropwise at room temperature. Under ice cooling, p-chloromethyl benzoyl chloride (8.0 g) was added dropwise and the mixture was stirred at room temperature for 4 hours. After the completion of the reaction, distilled water was added, and the product was extracted by liquid separation using ether and then washed with saturated aqueous solution of sodium chloride. The product was dried over sodium sulfate to concentrate and the residue was dried using a vacuum pump. Subsequently, the residue was dissolved in acetic acid (30.0 ml). Hydroxylamine hydrochloride (2.8 g) was added at room temperature, and the mixture was heated under reflux for 1 hour and 30 minutes. After the completion of the reaction, saturated aqueous solution of sodium hydrogencarbonate was added to neutralize the reaction system, and the product was extracted by liquid separation using ether. The resultant organic layer was washed with saturated solution of sodium chloride and dried over sodium sulfate to concentrate. The residue was purified through a column using a hexane-acetone elution system. Thus, methyl 5-[4-(chloromethyl)phenyl]-3-methyl-4-isoxazole carboxylate (5.42 g, yield 49.0%) was obtained.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
methylamine methanol
Quantity
32 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
8
Citations
PE Hansen, M Vakili, FS Kamounah, J Spanget-Larsen - Molecules, 2021 - mdpi.com
The vibrational NH stretching transitions in secondary amines with intramolecular NH···O hydrogen bonds were investigated by experimental and theoretical methods, considering a …
Number of citations: 9 www.mdpi.com
B Vigante, A Plotniece, M Rucins, M Petrova… - Tetrahedron, 2018 - Elsevier
The synthesis of multisubstituted 4-nitrobuta-1,3-dien-1-amines (nitrodienamines) from 3-aminocrotonates and nitroacetaldehyde potassium salt, has been performed in 45–89% yields. …
Number of citations: 4 www.sciencedirect.com
H Sheth - 1982 - spiral.imperial.ac.uk
Our approaches to the synthesis of racemic nonactic acid utilized activated derivatives of pentane-1, 2R (S), 4S (R) triol (101); 2R (S), 4S (R) dihydroxypentanoic acid (133) and 2R (S), …
Number of citations: 2 spiral.imperial.ac.uk
MA Harrad, I Houssini, B Boualy - jmaterenvironsci.com
The Potassium Hydrogenophosphate (K2HPO4) has been found to be an extremely efficient and eco-friendly catalyst for the synthesis of β-enaminoesters under solvent-free conditions. …
Number of citations: 4 www.jmaterenvironsci.com
PP Onys'ko, OI Kyselyova, KA Zamulko… - Journal of Fluorine …, 2015 - Elsevier
A convenient synthetic approach for previously unknown 1-chloro-2,2,2-trifluoroethyl isocyanate, based on reaction of easily accessible N-(2,2,2-trifluoroethyl-1-hydroxy)-O-…
Number of citations: 3 www.sciencedirect.com
H Xu, GP Fan, Z Liu, GW Wang - Tetrahedron, 2018 - Elsevier
A regioselective, solvent-free and catalyst-free synthesis of isoxazoles has been successfully developed under ball milling conditions. Milling the mixtures of N-hydroxybenzimidoyl …
Number of citations: 13 www.sciencedirect.com
M Inman, CJ Moody - European Journal of Organic Chemistry, 2013 - Wiley Online Library
The reaction of enamines and bromoquinones in the presence of copper(II) acetate and potassium carbonate results in a regiospecific synthesis of indolequinones. The reaction is …
MA Harrad, I Houssini, B Boualy, A Ouahrouch, M AitAli… - reactions - academia.edu
Natural phosphate (NP) has been found to be a new and highly efficient heterogeneous catalyst for the synthesis of β-enaminoesters, by simple condensation of various primary amines …
Number of citations: 4 www.academia.edu

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